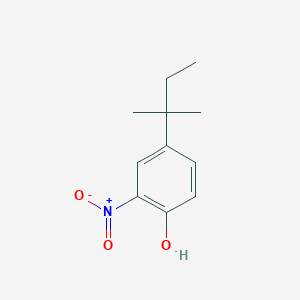

4-(2-Methylbutan-2-yl)-2-nitrophenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds related to 4-(2-Methylbutan-2-yl)-2-nitrophenol often involves multi-component reactions or specific nitration processes. For example, a four-component synthesis of 3-substituted 2-methylene-4-nitrobutanenitriles, closely related in structure, is achieved from N-sulfonylimines, (cyanomethylene)triphenylphosphorane, nitromethane, and formaldehyde without catalysts at room temperature (Jin et al., 2011).

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been explored through crystallographic studies. For instance, the structure of a 1:1 complex of 4-nitrophenol and 4-methylpyridine demonstrates a hydrogen-bonded dimer with a specific dihedral angle, providing insights into intermolecular interactions and packing within the crystal lattice (Jin et al., 2000).

Chemical Reactions and Properties

Chemical reactions involving nitrophenol derivatives are diverse and can lead to various functional materials. For example, nitration reactions of certain dimethylphenols have been shown to produce cyclohex-2-enones, illustrating the reactivity of nitrophenol compounds under specific conditions (Hartshorn et al., 1982).

Physical Properties Analysis

The physical properties of this compound derivatives, such as solvatochromism and solvation dynamics, have been studied extensively. For instance, nitro-substituted phenolates show reversible solvatochromism, which is crucial for understanding solute-solvent interactions and the development of solvatochromic switches (Nandi et al., 2012).

Chemical Properties Analysis

Chemotaxis and biodegradation studies on nitrophenol derivatives reveal significant insights into environmental bioremediation and the microbial degradation of toxic compounds. For example, Ralstonia sp. SJ98 can utilize 3-methyl-4-nitrophenol as a carbon source, indicating the potential for bioremediation of nitrophenol-contaminated environments (Bhushan et al., 2000).

Scientific Research Applications

1. Partitioning in Reverse Micellar Systems

The partitioning behavior of 4-nitrophenol in reverse micellar systems has been investigated. In a specific study, the partitioning of 4-nitrophenol in an aerosol-OT (AOT)–H2O–isooctane system was monitored, revealing dependencies on water content and buffer type. This research provides insights into the interactions and partitioning behavior of nitrophenols in complex systems (Hung & Chang, 1999).

2. Impact on Acetate Utilizing Methanogenic Systems

Studies have explored the effects of nitrophenols, including 4-nitrophenol, on anaerobic systems, particularly focusing on their toxic impacts on methanogenic bacteria. This research is crucial for understanding the environmental implications of nitrophenols in ecosystems (Haghighi Podeh, Bhattacharya, & Qu, 1995).

3. Photocatalytic Degradation and Detection

Recent studies have focused on the photocatalytic degradation and electrochemical detection of 4-nitrophenol. For instance, the development of Ag2O-ZnO composite nanocones demonstrated significant potential in the electrochemical detection and photocatalytic degradation of 4-nitrophenol, highlighting its application in environmental monitoring and remediation (Chakraborty et al., 2021).

4. Analytical Methods for Detection and Quantification

Analytical methods have been developed for the simultaneous determination of 4-nitrophenol and its derivatives. A specific study established an ion-pair HPLC method for quantitating 4-nitrophenol, showcasing the method's precision and linearity, crucial for research and industrial applications (Almási, Fischer, & Perjési, 2006).

5. Synthesis of Nitrophenol Derivatives

Research has been conducted on the synthesis of various nitrophenol derivatives for potential applications in different fields. For example, the synthesis of substituted 2-Aminobenzothiazoles with 4-nitrophenol derivatives has been explored for their potential as cyanide sensors in aqueous media, demonstrating the versatility of nitrophenol compounds in chemical synthesis and sensor technology (Elsafy, Al-Easa, & Hijji, 2018).

Mechanism of Action

Target of Action

The primary target of 4-(2-Methylbutan-2-yl)-2-nitrophenol, also known as Amorolfine , is the fungal enzymes D14 reductase and D7-D8 isomerase . These enzymes play a crucial role in the sterol synthesis pathways of fungi .

Mode of Action

Amorolfine inhibits the fungal enzymes D14 reductase and D7-D8 isomerase . This inhibition disrupts the fungal sterol synthesis pathways, leading to a depletion of ergosterol and an accumulation of ignosterol in the fungal cytoplasmic cell membranes .

Biochemical Pathways

The affected biochemical pathway is the sterol synthesis pathway in fungi . The inhibition of D14 reductase and D7-D8 isomerase enzymes by Amorolfine disrupts this pathway, causing a decrease in ergosterol, a vital component of fungal cell membranes, and an increase in ignosterol .

Pharmacokinetics

It is known that the compound is applied topically, suggesting that its absorption, distribution, metabolism, and excretion (adme) properties would be largely localized to the site of application .

Result of Action

The result of Amorolfine’s action is the disruption of fungal cell membrane integrity due to the depletion of ergosterol and accumulation of ignosterol . This leads to the inhibition of fungal growth and replication .

properties

IUPAC Name |

4-(2-methylbutan-2-yl)-2-nitrophenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-4-11(2,3)8-5-6-10(13)9(7-8)12(14)15/h5-7,13H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMZBVXMQEWCXEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C1=CC(=C(C=C1)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-(4-(2-(2,4-dichlorophenoxy)acetyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2489641.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-nitrobenzamide hydrochloride](/img/structure/B2489646.png)

![N-[2,2-Bis(furan-2-yl)ethyl]-[1,3]thiazolo[4,5-c]pyridin-2-amine](/img/structure/B2489649.png)

![4-[(2-Piperidino-1,3-thiazol-5-yl)methyl]morpholine](/img/structure/B2489650.png)

![2-Ethyl-4,7,8-trimethyl-6-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2489656.png)

![Methyl (1R,5R)-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B2489658.png)

![6-methyl-2-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2489663.png)